molecular formula C9H13ClFN B15315140 [(1S)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride

[(1S)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride

Katalognummer: B15315140
Molekulargewicht: 189.66 g/mol
InChI-Schlüssel: QBXRVFNYOVPACW-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-2-fluoro-1-phenylethylaminehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a phenyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-fluoro-1-phenylethylaminehydrochloride typically involves the reaction of 2-fluoro-1-phenylethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1S)-2-fluoro-1-phenylethylaminehydrochloride may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-2-fluoro-1-phenylethylaminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different amine or phenyl derivatives, depending on the type of reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

(1S)-2-fluoro-1-phenylethylaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-2-fluoro-1-phenylethylaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenylethylamine: A similar compound without the fluorine atom, used in various chemical syntheses.

    2-Fluoro-1-phenylethylamine: Lacks the methylamine group but shares the fluorine and phenyl groups.

Uniqueness

(1S)-2-fluoro-1-phenylethylaminehydrochloride is unique due to the combination of its fluorine atom, phenyl group, and amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.

Eigenschaften

Molekularformel

C9H13ClFN

Molekulargewicht

189.66 g/mol

IUPAC-Name

(1S)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m1./s1

InChI-Schlüssel

QBXRVFNYOVPACW-SBSPUUFOSA-N

Isomerische SMILES

CN[C@H](CF)C1=CC=CC=C1.Cl

Kanonische SMILES

CNC(CF)C1=CC=CC=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.